molecular formula C11H12ClFINO2 B6590289 Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate CAS No. 1018450-35-5

Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate

Cat. No.: B6590289
CAS No.: 1018450-35-5
M. Wt: 371.57 g/mol
InChI Key: SKJDGCAGOBWPML-UHFFFAOYSA-N
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Description

Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate: is an organic compound with the molecular formula C11H12ClFINO2 and a molecular weight of 371.58 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with chlorine, fluorine, and iodine atoms. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate typically involves the reaction of 4-chloro-3-fluoro-2-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and pharmaceuticals due to its reactivity and stability .

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme inhibition and protein-ligand interactions .

Medicine: It is used in the synthesis of drug candidates and in the study of drug-receptor interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of halogen atoms on the phenyl ring enhances its binding affinity to target proteins, leading to specific biological effects .

Comparison with Similar Compounds

  • Tert-butyl (4-chloro-3-fluoro-2-bromophenyl)carbamate
  • Tert-butyl (4-chloro-3-fluoro-2-methylphenyl)carbamate
  • Tert-butyl (4-chloro-3-fluoro-2-nitrophenyl)carbamate

Comparison: Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate is unique due to the presence of an iodine atom, which imparts distinct reactivity and binding properties. Compared to its bromine, methyl, and nitro analogs, the iodine-containing compound exhibits higher reactivity in substitution reactions and stronger binding affinity to molecular targets .

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-fluoro-2-iodophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJDGCAGOBWPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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